Product packaging for Rhodiolgin(Cat. No.:CAS No. 94696-39-6)

Rhodiolgin

Cat. No.: B591360
CAS No.: 94696-39-6
M. Wt: 464.379
InChI Key: NEUWGQOEDGCMSK-NNURTEGNSA-N
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Description

Rhodiolgin (CAS 94696-39-6) is a flavonoid glycoside compound, specifically identified as gossypetin-7-O-α-L-rhamnopyranoside, with the molecular formula C21H20O12 and a molecular weight of 464.4 g/mol . This specialized metabolite is a known constituent of several plant species within the Rhodiola genus, including Rhodiola rosea , R. crenulata , R. kirilowii , and R. quadrifida . In the context of phytochemical research, this compound is recognized as one of the characteristic flavonoids that contributes to the unique chemical profile of these plants, which are often studied for their adaptogenic properties . Its presence, alongside other flavonoids like rhodiosin and herbacetin, can be utilized as an analytical marker for the identification and quality control of authentic Rhodiola rosea raw materials and extracts . Research into the biological activities of Rhodiola extracts, which contain a complex mixture of compounds including this compound, has indicated significant antioxidant potential in various in vitro assays . As a flavonoid, this compound is expected to contribute to these antioxidant effects due to its polyphenolic structure, which is associated with radical scavenging properties . The compound's mechanism of action, common to many flavonoids, is likely linked to its multiple hydroxyl groups that enable interactions with various biological targets and membrane structures . Researchers value this compound for studies focusing on plant metabolomics, the chemotaxonomy of the Rhodiola genus, and the investigation of the synergistic effects of complex herbal extracts . This product is intended for research and analytical purposes only and is not for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O12 B591360 Rhodiolgin CAS No. 94696-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c1-6-13(25)16(28)18(30)21(31-6)32-11-5-10(24)12-15(27)17(29)19(33-20(12)14(11)26)7-2-3-8(22)9(23)4-7/h2-6,13,16,18,21-26,28-30H,1H3/t6-,13-,16+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWGQOEDGCMSK-NNURTEGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345862
Record name Rhodiolgin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94696-39-6
Record name Rhodiolgin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094696396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodiolgin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHODIOLGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1E4B8S1S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of Rhodiolgin

General Flavonoid Biosynthesis in Plants

Flavonoids, a large class of polyphenolic compounds, are widely distributed in the plant kingdom. oup.comresearchgate.net They are synthesized through the phenylpropanoid pathway, which originates from the shikimate pathway. oup.comwikipedia.orgmdpi.com The shikimate pathway provides the aromatic amino acid phenylalanine, which is a key precursor for phenylpropanoids. oup.comwikipedia.orgmdpi.comresearchgate.net

The initial steps of the general phenylpropanoid pathway involve the conversion of phenylalanine to p-coumaroyl-CoA through the action of enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). mdpi.com p-Coumaroyl-CoA then enters the flavonoid biosynthesis pathway. mdpi.com

The core flavonoid structure, a C6-C3-C6 backbone consisting of two phenyl rings (A and B) and a heterocyclic ring (C), is formed by the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. oup.comwikipedia.orgmdpi.com This reaction is catalyzed by chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis. researchgate.netwikipedia.orgmdpi.com The resulting chalcone is then typically isomerized by chalcone isomerase (CHI) to form a flavanone, such as naringenin. wikipedia.orgmdpi.comfrontiersin.org Further enzymatic modifications of flavanones lead to the diverse array of flavonoid subclasses, including flavones, flavonols, anthocyanins, and others. oup.comwikipedia.orgfrontiersin.org

Glycosylation, the addition of sugar moieties to the flavonoid structure, is a common modification that affects their solubility, stability, and biological activity. researchgate.netsci-hub.sesci-hub.ru This process is catalyzed by glycosyltransferases, particularly UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor (e.g., UDP-glucose) to a specific hydroxyl or carbon position on the flavonoid aglycone. sci-hub.sesci-hub.ru

Proposed Linkages to Phenylpropanoid and Tyrosine-Derived Pathways in Rhodiola

In Rhodiola species, the biosynthesis of secondary metabolites, including rhodiolgin, involves both the phenylpropanoid and tyrosine-derived pathways. mdpi.comcabidigitallibrary.orgresearchgate.net While flavonoids like this compound are primarily considered products of the phenylpropanoid pathway, the presence of phenylethanoids such as tyrosol and salidroside (B192308), derived from tyrosine, highlights the interconnectedness of these metabolic routes in Rhodiola. mdpi.comcabidigitallibrary.orgresearchgate.net Both phenylalanine and tyrosine are aromatic amino acids synthesized via the shikimate pathway. researchgate.netmdpi.comcabidigitallibrary.org

Salidroside, a prominent compound in Rhodiola, is formed from tyrosol by the addition of a sugar residue. mdpi.com Tyrosol itself is derived from tyrosine. researchgate.netebi.ac.uknih.govplos.org This indicates a significant flux through the tyrosine-derived pathway in Rhodiola alongside the phenylpropanoid pathway that leads to flavonoids and cinnamyl alcohol glycosides like rosavin (B1679537), rosin, and rosarin (B1679536). mdpi.comcabidigitallibrary.orgresearchgate.net

Precursor Utilization in Flavonoid Glycoside Formation

Flavonoid glycosides in Rhodiola, including this compound (identified as gossypetin-7-O-rhamnoside) scispace.com, are formed by the glycosylation of flavonoid aglycones. The flavonoid aglycone backbone is derived from the phenylpropanoid pathway, utilizing precursors like p-coumaroyl-CoA and malonyl-CoA. wikipedia.orgmdpi.com

Specific to glycoside formation, activated sugar donors, such as UDP-glucose or UDP-rhamnose, are required. sci-hub.sesci-hub.ru In the case of this compound, the rhamnose sugar moiety is attached to the gossypetin (B1671993) aglycone. This suggests the involvement of a specific rhamnosyltransferase enzyme that recognizes gossypetin as a substrate and UDP-rhamnose as the sugar donor. sci-hub.ru

While research specifically detailing the precursor utilization for this compound biosynthesis is limited in the provided context, studies on other Rhodiola glycosides like salidroside show that glycosylation is a final step involving the transfer of a sugar to the aglycone (tyrosol). mdpi.comresearchgate.netnih.govplos.org Similarly, the formation of rosavin, rosin, and rosarin involves the glycosylation of cinnamic alcohol derivatives. mdpi.comcabidigitallibrary.orgresearchgate.net

Enzymatic Steps in this compound-Related Biosynthesis

The biosynthesis of this compound involves a series of enzymatic steps, drawing from both the general flavonoid pathway and specific glycosylation events. Key enzymes in the upstream flavonoid pathway include PAL, C4H, 4CL, CHS, and CHI, which are responsible for synthesizing the flavonoid backbone from phenylalanine. wikipedia.orgmdpi.comfrontiersin.org

For the formation of the gossypetin aglycone, further hydroxylation steps of intermediate flavonoids are required. Flavonoid hydroxylases, such as flavonoid 3'-hydroxylase (F3'H) and flavonoid 3'5'-hydroxylase (F3'5'H), are cytochrome P450 enzymes that catalyze hydroxylation at specific positions on the flavonoid B-ring. mdpi.comfrontiersin.org The hydroxylation pattern of gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) suggests the involvement of multiple hydroxylation steps on a flavone (B191248) precursor.

The final step in this compound biosynthesis is the glycosylation of gossypetin with rhamnose. This reaction is catalyzed by a glycosyltransferase, likely a UDP-rhamnosyltransferase. sci-hub.sesci-hub.ru These enzymes exhibit substrate specificity for both the aglycone and the sugar donor. The identification and characterization of the specific glycosyltransferase responsible for attaching rhamnose to the 7-hydroxyl group of gossypetin would be crucial for fully understanding this compound biosynthesis.

While the provided information details enzymes in the salidroside pathway (e.g., tyrosine decarboxylase, 4-hydroxyphenylacetaldehyde synthase, 4-hydroxyphenylacetaldehyde reductase, and tyrosol:UDP-glucose 8-O-glucosyltransferase) ebi.ac.uknih.govplos.orgnih.gov, and general flavonoid enzymes wikipedia.orgmdpi.comfrontiersin.org, the specific enzymes leading to gossypetin and its subsequent rhamnosylation to form this compound in Rhodiola are not explicitly detailed in the search results. However, the general principles of flavonoid and glycoside biosynthesis in plants provide a framework for understanding these processes.

Strategies for Enhanced Production of this compound in Research Systems

Due to the increasing demand for Rhodiola species and the challenges associated with their slow growth and overharvesting, research has focused on alternative strategies for producing valuable secondary metabolites like this compound. ebi.ac.ukmdpi.comoulu.fi These strategies include in vitro plant cell and organ culture and heterologous biosynthesis approaches.

In Vitro Plant Cell and Organ Culture Approaches for Metabolite Production

In vitro plant cell and organ cultures offer a controlled environment for the production of secondary metabolites, independent of geographical and climatic variations. mdpi.combiotechlink.org Various explant types, such as leaves, stems, and roots, have been used to establish aseptic cultures of Rhodiola species. biotechlink.orgphcogj.com

Studies have demonstrated the potential of in vitro cultures of Rhodiola to produce bioactive compounds, including phenylpropanoids and phenylethanoids. mdpi.commdpi.comoulu.fi For example, callus cultures of Rhodiola quadrifida have been shown to produce salidroside. cabidigitallibrary.org Precursor feeding to in vitro cultures has also been explored as a strategy to enhance metabolite production. mdpi.comresearchgate.net For instance, feeding cinnamyl alcohol and cinnamaldehyde (B126680) to Rhodiola roseain vitro plants significantly improved the production of rosavin and rosin. mdpi.comresearchgate.net

While the provided searches mention the production of salidroside and rosavins in in vitro Rhodiola cultures, specific data on this compound production in such systems is not detailed. However, the success with other Rhodiola metabolites suggests that in vitro culture, potentially combined with optimized culture conditions and precursor feeding, could be a viable strategy for this compound production. mdpi.combiotechlink.orgphcogj.comresearchgate.net

Table 1 summarizes some findings on metabolite production in Rhodiola in vitro cultures:

Culture TypeRhodiola SpeciesMetabolites Detected/EnhancedKey FindingsSource
Callus CultureR. quadrifidaSalidrosideContent close to natural rhizomes. cabidigitallibrary.org cabidigitallibrary.org
In vitro PlantsR. roseaRosin, RosavinEnhanced by cinnamyl alcohol and cinnamaldehyde feeding. mdpi.comresearchgate.net mdpi.comresearchgate.net
Hairy RootsR. crenulataTyramine, Tyrosol, SalidrosideOverexpression of RcTYDC increased production. nih.govplos.org nih.govplos.org
Callus CultureR. semenowiiCallusogenesisInfluenced by explant type and hormonal composition. biotechlink.org biotechlink.org

Heterologous Biosynthesis Approaches for Compound Synthesis

Heterologous biosynthesis involves introducing genes encoding the enzymes of a specific metabolic pathway into a suitable host organism, such as bacteria or yeast, to produce the desired compound. nih.govnih.govnih.gov This approach can overcome limitations associated with plant cultivation and extraction, offering a potentially more sustainable and scalable production method. ebi.ac.uknih.gov

The successful heterologous production of salidroside in Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (plant) by expressing Rhodiola salidroside biosynthetic genes demonstrates the feasibility of this approach for Rhodiola metabolites. ebi.ac.uknih.gov This involved identifying and cloning the genes encoding key enzymes in the salidroside pathway, such as 4-hydroxyphenylacetaldehyde synthase (4HPAAS), 4-hydroxyphenylacetaldehyde reductase (4HPAR), and tyrosol:UDP-glucose 8-O-glucosyltransferase (T8GT). ebi.ac.uknih.gov

For this compound, a similar strategy could be employed. This would require the identification and cloning of the genes encoding the enzymes responsible for the biosynthesis of the gossypetin aglycone and the specific rhamnosyltransferase that catalyzes the glycosylation of gossypetin. sci-hub.ru Once these genes are identified, they could be introduced into a heterologous host to engineer a pathway for this compound production. nih.govnih.govnih.gov Challenges in heterologous biosynthesis often include optimizing gene expression, enzyme activity, and precursor availability in the host organism. nih.govnih.gov

Table 2 provides an example of heterologous biosynthesis for a Rhodiola compound:

Target CompoundHost OrganismGenes IntroducedKey FindingsSource
SalidrosideSaccharomyces cerevisiae, Nicotiana benthamianaGenes for 4HPAAS, 4HPAR, T8GT from Rhodiola roseaSuccessful production of salidroside in heterologous hosts. ebi.ac.uknih.gov ebi.ac.uknih.gov

Advanced Extraction and Purification Methodologies for Research

Optimized Solvent Extraction Techniques for Rhodiolgin Isolation

Solvent extraction is a fundamental step in isolating this compound from plant materials. The choice of solvent is critical and depends largely on the polarity and solubility of the target compound, as well as its interactions with the plant matrix nih.govhilarispublisher.com. Conventional solvent extraction methods include maceration, percolation, Soxhlet extraction, and reflux extraction frontiersin.org.

Studies have explored various solvents for extracting flavonoids, including this compound, from Rhodiola species. Solvents such as water, ethanol (B145695), methanol, acetone, and ethyl acetate (B1210297) have been utilized researchgate.net. Research indicates that the extraction efficiency can be influenced by solvent polarity nih.govekb.eg. For instance, a study on Rhodiola rosea flavonoids, including this compound, found that 70-90% ethanol was effective for extraction nih.gov. Repeated extractions with these solvent concentrations can lead to a nearly exhaustive extraction of flavonoids nih.gov.

The temperature of the solvent can also impact extraction efficiency by affecting viscosity, surface tension, and vapor pressure nih.gov. While increased temperature can improve solubility and mass transfer, it may also degrade thermolabile compounds frontiersin.org.

Data on the impact of different solvents on flavonoid extraction yield from Spathodea nilotica leaves, which can provide insights into solvent behavior for similar compounds like this compound, showed varying yields and flavonoid content depending on the solvent and extraction method used ekb.eg. Methanol and water generally showed higher total phenolic and flavonoid content compared to less polar solvents like chloroform (B151607) and ethyl acetate in maceration extraction ekb.eg.

Chromatographic Purification Strategies for Research-Grade this compound

Chromatographic techniques are essential for purifying this compound from crude plant extracts to achieve research-grade purity hilarispublisher.comsinobiological.com. These methods separate compounds based on differences in their chemical properties and interactions with a stationary phase sinobiological.comtechnologynetworks.com.

Various chromatographic methods are employed, including thin-layer chromatography (TLC) for preliminary analysis and column chromatography for preparative separation researchgate.nethilarispublisher.com. High-performance liquid chromatography (HPLC) is a widely used technique for both analytical and preparative purification of natural products, offering high resolution and efficiency mdpi.comnih.govopenaccessjournals.com.

For the purification of flavonoids and phenylpropanoid glycosides from Rhodiola rosea, techniques such as high-speed counter-current chromatography (HSCCC) have been developed researchgate.netresearchgate.net. HSCCC is a liquid-liquid chromatography technique that can reduce solvent usage and minimize irreversible adsorption compared to conventional methods researchgate.net. One study utilized HSCCC with a two-phase solvent system of ethyl acetate:butanol:water (3:2:5) to isolate compounds from Rhodiola rosea, achieving high purities for the target compounds researchgate.net. Another study using HSCCC for phenylpropanoid glycosides from Rhodiola rosea employed an ethyl acetate–butanol–water (1:0.35:1.35) system, resulting in compounds with purities ranging from 95.2% to 98.5% researchgate.net.

Column chromatography using various stationary phases, such as macroporous resins and polyamide, can also be used for the enrichment and purification of compounds like this compound from complex extracts researchgate.netresearchgate.net.

An example of a purification process for a compound identified as Gossypetin (B1671993) 7-O rhamnopyranoside (this compound) from Eugenia caryophyllus flower buds involved column chromatography using gradient elution with different mobile phases, including methanol:water and ethyl acetate-methanol-water systems researchgate.net. Fractions were monitored using TLC to check homogeneity before further characterization researchgate.net.

Novel Extraction Technologies for Enhanced Research Yields

Beyond conventional methods, novel extraction technologies are being explored to improve the yield and efficiency of bioactive compound extraction, including potentially for this compound aimspress.comemanresearch.orgijper.org. These techniques often reduce extraction time, solvent consumption, and can lead to higher yields compared to traditional methods ijper.orgscielo.br.

Examples of novel extraction techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), and enzyme-assisted extraction frontiersin.orgaimspress.comijper.orgscielo.br. These methods utilize different physical principles to enhance the release of compounds from the plant matrix aimspress.comscielo.br.

Supercritical CO2 extraction with ethanol as a cosolvent has been investigated for extracting compounds from Rhodiola rosea. Optimized conditions, such as a pressure of 350 bar and a temperature of 60°C, were found to be effective for extracting various bioactive components, including flavonoids like this compound nih.gov. This method can potentially yield higher amounts of certain compounds compared to classical Soxhlet extraction nih.gov.

Ultrasound-assisted extraction (UAE) can reduce extraction time and increase yields through cavitation-induced cell disruption frontiersin.orgmdpi.com. MAE uses microwave energy to heat the solvent and plant material, improving extraction efficiency scielo.br. Enzyme-assisted extraction utilizes enzymes to break down cell walls, facilitating the release of intracellular compounds aimspress.com.

While these novel techniques offer advantages, the optimal method often depends on the specific plant matrix and the target compound nih.gov. Combining conventional and novel extraction techniques is also a trend in modern research to leverage the benefits of multiple approaches aimspress.com.

Extraction MethodKey PrinciplePotential Advantages for this compound Research
MacerationSoaking material in solventSimple, low cost frontiersin.org
Soxhlet ExtractionContinuous solvent recyclingEfficient for exhaustive extraction, reduced solvent usage compared to simple maceration frontiersin.org
Reflux ExtractionExtraction at solvent boiling pointEfficient for heat-stable compounds frontiersin.org
High-Speed Counter-current Chromatography (HSCCC)Liquid-liquid partitioningReduced solvent usage, less irreversible adsorption researchgate.netresearchgate.net
Supercritical Fluid Extraction (SFE)Using fluid above critical temperature/pressureSelective extraction, minimal solvent residue hilarispublisher.comscielo.br
Ultrasound-Assisted Extraction (UAE)Acoustic cavitationReduced extraction time, increased yield frontiersin.orgmdpi.com
Microwave-Assisted Extraction (MAE)Microwave energy heatingReduced extraction time, increased yield scielo.br
Enzyme-Assisted ExtractionEnzymatic breakdown of cell wallsEnhanced release of intracellular compounds aimspress.com

Mechanistic Investigations of Rhodiolgin S Biological Activities in Preclinical Models

Antioxidant Mechanisms at the Cellular Level

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various pathological conditions, including neurodegenerative diseases. frontiersin.orgnih.gov Rhodiolgin, as a flavonoid, has been investigated for its potential to counteract oxidative damage at the cellular level.

Modulation of Oxidative Stress Markers in In Vitro and Animal Models

Studies using in vitro and animal models have investigated the effects of Rhodiola rosea extracts, which contain this compound, on markers of oxidative stress. In PC-12 cells, a neuronal cell line used to study neuroprotection and neurotoxicity, Rhodiola rosea L. rhizome extract and its identified compounds protected against oxidative stress induced by hydrogen peroxide (H₂O₂). nih.govnih.govmdpi.com Specifically, pretreatment with 50 mg/L of R. rosea L. rhizome extract reduced intracellular oxidative stress in PC-12 cells treated with AAPH (a free radical initiator) to approximately 83.5% of the control cells, compared to 293.1% in cells treated with AAPH alone. nih.gov While direct data on this compound's isolated effect on these markers is limited in the provided snippets, its presence in the active extracts suggests its contribution to the observed modulation of oxidative stress markers in these preclinical models.

Table 1: Effect of Rhodiola rosea L. Rhizome Extract on Intracellular Oxidative Stress in PC-12 Cells

TreatmentIntracellular Oxidative Stress (% of Control)
Control100
AAPH (100 µM)293.1
Vitamin C (200 µM, Positive Control)105.5
R. rosea Extract (50 mg/L) + AAPH~83.5

Note: Data extracted from search result nih.gov. This compound is a component of the R. rosea extract.

Neurobiological Modulatory Mechanisms

This compound and other compounds found in Rhodiola rosea have been investigated for their potential neurobiological effects, including modulation of key enzymes involved in neurotransmitter metabolism. researchgate.netnih.govexamine.com

Inhibition of Acetylcholinesterase Activity

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine, a neurotransmitter crucial for cognitive function and memory. rsc.orgroyalsocietypublishing.org Inhibition of AChE is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. rsc.orgroyalsocietypublishing.org Rhodiola rosea extract and its flavonols, including this compound and rhodioflavonoside, have been reported to exhibit AChE inhibition. researchgate.netexamine.com An alcohol extract of Rhodiola rosea showed 42 ± 3.2% inhibition of AChE at a concentration of 10 g/L. researchgate.net While specific IC₅₀ values for this compound's AChE inhibitory activity are not provided in the immediate results, its identification as a component contributing to this effect in Rhodiola rosea extracts is noted. researchgate.netexamine.com

Potential Modulation of Monoamine Oxidases (MAOs)

Monoamine oxidases (MAOs), specifically MAO-A and MAO-B, are enzymes that metabolize monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. patsnap.comwikipedia.org Modulation of MAO activity can impact neurotransmitter levels and has been explored as a therapeutic target for neurological and psychiatric disorders. patsnap.comfrontiersin.org While some research has brought into question the influence of oral Rhodiola ingestion on monoamine oxidase activity based on the failure to modify the 5-HT/5-HIAA ratio examine.com, other studies suggest potential modulation. MAO-A and MAO-B are mitochondrial enzymes involved in the oxidative deamination of these neurotransmitters, and their inhibition can lead to elevated levels in the synaptic cleft. patsnap.comwikipedia.org Inhibition of MAO-B, in particular, is linked to maintaining dopaminergic function and potentially reducing oxidative stress. frontiersin.org Although this compound is a flavonoid, and some flavonoids have shown MAO inhibitory activity (e.g., 7,4′-Di-O-methylapigenin inhibits MAO-B), direct evidence specifically detailing this compound's modulation of MAO activity is not explicitly provided in the search results. lipidmaps.org

Influence on Neuroinflammation Pathways

Preclinical studies suggest that this compound may exert an influence on neuroinflammation pathways. Research indicates that this compound reduced neuroinflammation in mouse models, suggesting potential in the context of neurodegenerative conditions such as Alzheimer's disease. Neuroinflammation is a complex process involving the activation of glial cells and the release of inflammatory mediators, which can contribute to neuronal damage and dysfunction in various neurological disorders. mdpi.comdokumen.pub While the specific molecular targets and detailed mechanisms by which this compound modulates neuroinflammation require further elucidation, the observed reduction in neuroinflammatory markers in preclinical models highlights this as an area of ongoing investigation.

Cellular Adaptogenic Responses and Stress Resilience Pathways

This compound is recognized for its potential adaptogenic properties, which involve enhancing the body's ability to adapt to various stressors. nutraceuticalbusinessreview.comresearchgate.netnews-medical.net This adaptogenic activity is believed to be mediated through its influence on cellular pathways that promote stress resistance. scribd.com

Modulation of Neuroendocrine-Immune Systems

Adaptogens, including those found in Rhodiola rosea (from which this compound is derived), are understood to interact with the neuroendocrine-immune system. news-medical.net This intricate network of communication between the nervous, endocrine, and immune systems plays a crucial role in the body's response to stress and maintenance of homeostasis. nih.govnih.gov this compound's interaction with these systems is thought to contribute to its ability to enhance the body's resistance to stress by modulating levels of stress hormones and influencing immune function. The modulation of the central nervous system is also implicated in the anti-stress activity of Rhodiola rosea. nutraceuticalbusinessreview.comnektium.com

Cellular Pathways Enhancing Stress Resistance

At the cellular level, stress resistance involves complex molecular pathways that help cells cope with various forms of stress, such as oxidative stress, endoplasmic reticulum stress, and proteotoxic stress. numberanalytics.comnumberanalytics.com These pathways include the heat shock protein response, the unfolded protein response, and mechanisms for counteracting oxidative stress. numberanalytics.comnumberanalytics.com Adaptogens are thought to trigger the defense adaptive stress response, leading to increased resilience. researchgate.net While specific data on this compound's direct impact on all these pathways is still emerging, research on adaptogens suggests they can stimulate the expression of heat shock proteins (HSPs), which are crucial for maintaining protein homeostasis under stress. numberanalytics.comresearchgate.net

Anticancer Mechanisms in In Vitro Models

Preclinical research has explored this compound's potential anticancer mechanisms using in vitro models, focusing on its effects on cancer cell apoptosis and proliferation. scribd.comnih.govresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

Studies have indicated that this compound exhibits anticancer properties by inducing apoptosis, or programmed cell death, in various cancer cell lines while potentially sparing normal cells. Apoptosis is a critical process for eliminating damaged or abnormal cells, and its dysregulation is a hallmark of cancer. nih.govkhanacademy.org Inducing apoptosis in cancer cells is a key strategy in cancer therapy. archivesofmedicalscience.com Research suggests that this compound can induce apoptosis in cancer cells, including specific lines such as MDA-MB-231 human breast cancer cells and human bladder cancer T-24 cells. researchgate.netscispace.com

Inhibition of Cancer Cell Proliferation

In addition to inducing apoptosis, this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines in vitro. researchgate.net Uncontrolled cell proliferation is a fundamental characteristic of cancer. nih.govkhanacademy.org Studies have shown that this compound can inhibit the growth of different cancer cell types, including breast and liver cancer cells. The mechanisms underlying this inhibition may involve influencing cell cycle progression or other pathways essential for cell division. khanacademy.orgfrontiersin.orgcancer.gov For instance, some studies on related compounds or general anticancer mechanisms highlight the importance of modulating cell cycle regulators or inhibiting pathways that promote uncontrolled growth. khanacademy.orgfrontiersin.orgcancer.gov this compound has been shown to inhibit the proliferation of human bladder cancer T-24 cells. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., AMPK/mTOR, Autophagy)

Research into the modulation of cellular signaling pathways such as AMPK/mTOR and autophagy by this compound in preclinical models is not extensively detailed in the provided search results. General mechanisms of how AMPK and mTOR regulate autophagy have been described, indicating that AMPK promotes autophagy while mTOR inhibits it through the regulation of the Ulk1 kinase mdpi.com. However, specific studies demonstrating how this compound directly influences these pathways at a mechanistic level in preclinical models were not found within the scope of the provided information.

Anti-Inflammatory Mechanisms

While Rhodiola species are recognized for their anti-inflammatory properties, detailed mechanistic studies specifically on the anti-inflammatory mechanisms of this compound in preclinical settings are not extensively reported in the provided search results. Anti-inflammatory mechanisms often involve the modulation of signaling pathways such as NF-κB, MAPK, and the production of pro-inflammatory cytokines. However, specific data illustrating how this compound interacts with these pathways was not available in the provided literature.

Influence on Other Biological Pathways

Information regarding this compound's influence on other specific biological pathways, beyond general mentions of Rhodiola activities, is limited in the provided search results.

Angiotensin-Converting Enzyme (ACE) Inhibitory Effects

While some studies explore natural compounds and peptides for their ACE inhibitory potential and mechanisms, specific preclinical studies detailing the ACE inhibitory effects and underlying mechanisms of this compound were not found in the provided search results. The mechanism of ACE inhibition typically involves interaction with the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. However, a direct mechanistic link for this compound was not available.

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes involved in carbohydrate digestion. Alpha-amylase breaks down complex carbohydrates like starch into simpler dextrins, disaccharides, and oligosaccharides, while alpha-glucosidase further hydrolyzes these into absorbable monosaccharides, primarily glucose, in the small intestine. nih.govmdpi.com Inhibiting these enzymes can slow down the absorption of glucose into the bloodstream, thus helping to manage postprandial blood glucose levels. mbl.or.krdiabetes.org.ukupnveri.com This approach is a strategy for managing type 2 diabetes mellitus. diabetes.org.uknih.gov

Research indicates that some compounds, including those found in natural sources, can exhibit inhibitory effects on alpha-glucosidase and alpha-amylase activity. nih.govupnveri.comnih.govtjnpr.org While the provided search results mention the inhibitory effects of other compounds and extracts on these enzymes, direct studies specifically detailing this compound's inhibitory activity against alpha-glucosidase and alpha-amylase were not explicitly found within the provided snippets. However, one source mentions that flavonoids, which include this compound, have shown inhibitory effects against alpha-glucosidase activity. istis.sh.cn Another study on Canna x generalis highlights the potential of plant extracts, particularly the ethyl acetate (B1210297) fraction rich in flavonoids, for inhibiting both enzymes. tjnpr.org A different study investigated synthetic compounds and found they showed higher alpha-glucosidase inhibitory activities and lower alpha-amylase inhibitory activities compared to the standard drug acarbose. nih.gov Acarbose is a known alpha-glucosidase inhibitor used for type 2 diabetes. diabetes.org.ukupnveri.com

Molecular Docking Studies for Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. In the context of biological activity, molecular docking studies can help understand how a compound might interact with target proteins, providing insights into its potential mechanisms of action and binding affinity. mdpi.comresearchgate.net This technique is valuable in drug design and discovery to screen potential compounds and predict their interactions with disease-related proteins.

The search results include examples of molecular docking studies performed for various compounds interacting with different protein targets, such as rhodopsin-like receptors and proteins involved in oxidative stress and viral activity. mdpi.comresearchgate.netplos.orgresearchgate.net These studies analyze binding poses, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and binding energies to evaluate the potential interaction and affinity between the ligand and the protein. mdpi.comresearchgate.netplos.orgresearchgate.net However, no specific molecular docking studies directly involving this compound and its interaction with particular proteins were found in the provided search results. One study mentions molecular docking being used to investigate the potential mechanisms of salidroside (B192308), another component of Rhodiola rosea, against oxidative stress by evaluating its binding to targets like SIRT1, Nrf2, and NOS3 proteins. plos.org

Structure Activity Relationship Sar Studies of Rhodiolgin

Influence of Flavonoid Backbone on Biological Activities

Flavonoids, including Rhodiolgin, share a common 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic C-ring. wikipedia.orgresearchgate.net The arrangement and substitution patterns (such as the position and number of hydroxyl groups) on this flavonoid backbone are critical determinants of their biological activities. wikipedia.orglifeextension.com While specific detailed SAR studies focusing solely on the influence of the flavonoid backbone of this compound were not extensively detailed in the search results, research on other flavonoids from Rhodiola species provides insights. For instance, studies on xanthine (B1682287) oxidase inhibition by Rhodiola crenulata phytochemicals indicated that compounds like 4′-hydroxyacetophenone and epicatechin-(4β,8)-epicatechin gallate showed inhibitory effects, while salidroside (B192308) and p-tyrosol did not show significant inhibition at the tested concentration, suggesting the importance of the specific flavonoid or phenolic structure for this activity. acs.org Another study noted that the activity of flavonoids depended on the position and number of hydroxy groups on the flavonoid backbone. lifeextension.com

Role of Glycosylation in Modulating Biological Effects and Bioavailability

Glycosylation, the attachment of a sugar molecule (like glucose or rhamnose in the case of this compound, which contains a deoxyhexose like rhamnopyranoside mdpi.com) to the flavonoid backbone, plays a significant role in modulating the biological effects and bioavailability of flavonoids. rsc.org Glycosylation can affect a compound's solubility, stability, absorption, metabolism, and distribution in the body. rsc.org For example, studies on Rhodiola rosea extracts have shown that the content of flavonoids, often present as glycosides, can vary depending on the extraction method, potentially influencing the extract's activity. mdpi.com While direct studies on how glycosylation specifically impacts this compound's bioavailability were not prominent in the search results, general principles of flavonoid glycosylation suggest that the sugar moiety influences its interaction with biological systems and its pharmacokinetic profile. rsc.org

Comparative SAR with Other Flavonoids and Rhodiola Constituents

Comparing the SAR of this compound with other flavonoids and constituents found in Rhodiola species helps to understand its unique properties and the contribution of its specific structure to observed activities. Rhodiola species contain a diverse range of compounds, including phenylethanoids (like salidroside and tyrosol), phenylpropanoids (like rosavins), and other flavonoids. researchgate.netmdpi.commdpi.comfrontiersin.orgmdpi.com

Comparative studies on the antioxidant activity of different Rhodiola compounds suggest that various phenolic compounds contribute to this effect. mdpi.comnih.govmdpi.com For example, while salidroside and rosavins are often considered key active compounds, antioxidant activity is also attributed to organic acids and flavonoids. nih.gov

In the context of xanthine oxidase inhibition, a comparative study showed that certain flavonoids like 4′-hydroxyacetophenone and epicatechin-(4β,8)-epicatechin gallate from Rhodiola crenulata were potent inhibitors, while salidroside and p-tyrosol were not significantly effective at the tested concentration. acs.org This highlights that different structural classes of compounds within Rhodiola have distinct activities.

This compound is identified as a flavonol glycoside, specifically a herbacetin (B192088) glycoside. mdpi.comresearchgate.netsciopen.com Comparative phytochemical analysis of different Rhodiola species has shown variations in the presence and concentration of different compound classes, including flavonoids. nih.govnih.gov These differences in phytochemical profiles likely contribute to variations in the biological activities observed among different Rhodiola species and extracts.

Analytical Methodologies for Research Quantification and Quality Control

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., HPLC-UV, RP-HPLC) for Quantification in Research Extracts

High-Performance Liquid Chromatography (HPLC), including techniques like HPLC coupled with UV detection (HPLC-UV) and Reversed-Phase HPLC (RP-HPLC), is a widely used method for the quantification of Rhodiolgin in research extracts globalresearchonline.netresearchgate.netkupdf.netresearchgate.net. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. In RP-HPLC, a non-polar stationary phase and a polar mobile phase are typically used, which is suitable for separating compounds like flavonoids.

Researchers have developed HPLC methods for the simultaneous determination of multiple compounds in Rhodiola rosea extracts, including phenylalkanoids and monoterpenoids, often utilizing C18 columns and gradient systems with mobile phases containing water and acetonitrile (B52724) with acidic modifiers like phosphoric acid researchgate.net. Detection is commonly performed using diode array detectors (DAD) at specific wavelengths, such as 205, 220, and 251 nm, which are suitable for detecting various phenolic compounds and monoterpenoids found in Rhodiola researchgate.net.

HPLC-DAD has been used for comparative qualitative and quantitative analysis of metabolic profiles in different Rhodiola rosea organs, allowing for the identification and quantification of various compounds, including flavonol O-glycosides such as this compound (identified as gossypetin-7-O-rha) mdpi.comscispace.com. Studies have demonstrated the ability of HPLC methods to achieve considerable separation of compounds in Rhodiola extracts within reasonable analysis times researchgate.net.

Mass Spectrometry (MS) Based Techniques (e.g., LC-MS, LC-MS/MS, HR-MS/MS, UPLC-MS/MS) for Targeted Quantification and Profiling

Mass Spectrometry (MS)-based techniques, often coupled with liquid chromatography (LC), are powerful tools for the targeted quantification and comprehensive profiling of this compound and other phytochemicals in research samples globalresearchonline.netkupdf.netresearchgate.netjicrcr.comglobalresearchonline.net. LC-MS, LC-MS/MS (tandem mass spectrometry), HR-MS/MS (high-resolution tandem mass spectrometry), and UPLC-MS/MS (ultra-high-performance liquid chromatography tandem mass spectrometry) offer enhanced sensitivity, selectivity, and structural information compared to HPLC-UV alone. jicrcr.com.

LC-MS techniques are employed for the identification of phenylalkanoids and monoterpenoids in Rhodiola samples, often utilizing electrospray ionization (ESI) in positive ion mode to detect ions such as [M + H]+, [M + NH4]+, and [M + Na]+ researchgate.net. LC-ESI-TOF (time-of-flight) MS provides high-resolution mass data, aiding in the accurate identification of compounds researchgate.net.

LC-MS/MS is particularly valuable for targeted quantification and structural confirmation through fragmentation patterns researchgate.net. This technique involves the fragmentation of selected ions and analysis of the resulting fragments, providing highly specific detection. UPLC-MS/MS offers even greater speed and sensitivity due to the use of smaller particle size columns in UPLC jicrcr.commdpi.com.

Studies have utilized UHPLC-MS combined with network pharmacology to identify potential bioactive compounds, including those from Rhodiola crenulata, demonstrating the application of these techniques in complex research scenarios mdpi.com. LC-MS/MS has also been used for the simultaneous determination of a large number of compounds in Rhodiola rosea extracts, providing detailed phytochemical profiles researchgate.net. MS detection can be performed in both negative and positive ESI modes, depending on the ionization characteristics of the target analytes mdpi.com. For flavonol O-glycosides like this compound, negative ion mode is often used mdpi.com.

Here is an example of data that might be obtained from LC-MS analysis in research:

Compound NameRetention Time (min)Precursor Ion (m/z)Fragment Ions (m/z)
This compound[Insert Value][Insert Value][Insert Values]
Salidroside (B192308)[Insert Value][Insert Value][Insert Values]
Rosavin (B1679537)[Insert Value][Insert Value][Insert Values]
Herbacetin (B192088)[Insert Value][Insert Value][Insert Values]

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment for Research Standards

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of isolated compounds like this compound, particularly for research standards globalresearchonline.netresearchgate.netresearchgate.net. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed in structural elucidation hyphadiscovery.comresearchgate.net. ¹H NMR provides information about the hydrogen atoms in the molecule, while ¹³C NMR provides information about the carbon skeleton researchgate.net. 2D NMR experiments reveal correlations between different nuclei, helping to piece together the molecular structure hyphadiscovery.comresearchgate.net. For instance, COSY shows correlations between coupled protons, HSQC shows correlations between protons and the carbons they are directly attached to, and HMBC shows correlations between protons and carbons that are two or three bonds away hyphadiscovery.com.

NMR is considered the most powerful routine analytical tool for molecular structure elucidation and identification, especially when combined with high-resolution mass spectrometry to determine the molecular formula researchgate.net. It can be used to identify substructures in both pure compounds and mixtures arxiv.org.

Quantitative NMR (qNMR) is a specific application of NMR used for the precise quantitative determination of individual analytes and for assessing the purity of analytical standards hyphadiscovery.comeurolab-d.de. This technique relies on the direct proportionality between the signal intensity in the NMR spectrum and the molar concentration of the analyte eurolab-d.de.

Researchers have used NMR to identify flavonoids, including this compound (identified as rhodiosin), isolated from Rhodiola rosea extracts researchgate.net. NMR data, including ¹H, COSY, and HMBC spectra, are crucial for confirming the structure of isolated compounds kupdf.net.

Validation Parameters in Analytical Research (Linearity, Limit of Detection, Limit of Quantification, Recovery Rate)

Validation of analytical methods used in research is essential to ensure that the data generated is accurate, reliable, and consistent globalresearchonline.netijapbc.comeuropa.eu. Several key parameters are evaluated during method validation, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rate globalresearchonline.netijapbc.comeuropa.eu.

Linearity: Linearity assesses the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a specified range globalresearchonline.neteuropa.eu. This is typically demonstrated by analyzing a series of standards at different concentrations and plotting the response versus concentration to generate a calibration curve globalresearchonline.neteuropa.eucipac.org. A correlation coefficient (r) greater than 0.99 is generally considered acceptable for linearity cipac.org.

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected, though not necessarily quantified globalresearchonline.neteuropa.eu. It is the concentration at which the analyte signal is distinguishable from the background noise europa.eu.

Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy globalresearchonline.neteuropa.eu. The LOQ is particularly important for quantifying low levels of compounds europa.eu. For this compound and other compounds in Rhodiola analysis, LOD and LOQ values are determined during method validation researchgate.net. For instance, LODs and LOQs for various phenylalkanoids and monoterpenoids in one study ranged from 0.20–1.0 µg/mL and 0.5–3.5 µg/mL, respectively researchgate.net.

Recovery Rate: Recovery rate assesses the accuracy of an analytical method by determining the efficiency of extracting and detecting the analyte from a sample matrix globalresearchonline.netijapbc.com. It is typically expressed as the percentage of a known amount of analyte added to a sample that is recovered during the analysis globalresearchonline.netijapbc.com. Acceptable recovery rates and associated relative standard deviations (%RSD) are established during validation ijapbc.com. For accuracy, mean recovery values are often expected to be within a certain range, such as 97.0% to 103.0%, with a %RSD below 2.0% ijapbc.com.

Validation parameters like precision (repeatability and intermediate precision) and specificity (the ability to measure the analyte accurately in the presence of other components) are also critical aspects of method validation globalresearchonline.netijapbc.comeuropa.eu.

Application in Phytochemical Fingerprinting and Chemotaxonomy of Rhodiola Species for Research Purity and Authentication

Phytochemical fingerprinting using chromatographic techniques, particularly HPLC and LC-MS, is a valuable approach for assessing the purity and authenticity of Rhodiola species and derived products in research researchgate.netscispace.commdpi.com. Chemotaxonomy, the classification of organisms based on their chemical composition, also utilizes these analytical methods to differentiate between species and populations.

HPLC fingerprints, which are characteristic chromatographic profiles of the compounds present in an extract, can be used to compare different samples and identify variations in their chemical composition researchgate.net. These fingerprints serve as a form of quality control and can help in authenticating Rhodiola rosea by comparing the profile of a sample to that of authentic reference materials researchgate.netscispace.com. The presence and relative abundance of specific marker compounds, including this compound and other flavonoids and phenylpropanoids, contribute to the unique phytochemical fingerprint of a Rhodiola species researchgate.netresearchgate.net.

LC-MS profiling provides even more detailed information for fingerprinting and chemotaxonomy by identifying and quantifying a wider range of compounds mdpi.commdpi.com. This high-resolution profiling can reveal subtle differences in the metabolic profiles of different Rhodiola species or even different populations within the same species researchgate.netmdpi.com.

The consistent identification and quantification of compounds like this compound and herbacetin in Rhodiola rosea rhizome and root extracts suggest their potential as additional analytical markers for quality control and authentication researchgate.net. Differences in the ratios of compounds, such as rosavins to flavonoids, between rhizomes and roots can also contribute to chemotaxonomic differentiation researchgate.net.

Here is an example illustrating how phytochemical fingerprinting data might be presented:

Peak IDCompound (Putative)Retention Time (min)Peak Area % (Sample A)Peak Area % (Sample B)
1Salidroside[Insert Value][Insert Value][Insert Value]
2This compound[Insert Value][Insert Value][Insert Value]
3Rosavin[Insert Value][Insert Value][Insert Value]
...............

Differences in the peak areas or presence/absence of specific peaks in the chromatographic fingerprints can indicate variations in the composition of the samples, which can be used for authentication and quality assessment.

Research Gaps and Future Directions in Rhodiolgin Studies

Need for Further Elucidation of Comprehensive Pharmacokinetic Profiles in Animal Models

Limited pharmacokinetic data exists for Rhodiolgin compared to other well-studied compounds like salidroside (B192308). Comprehensive pharmacokinetic studies in various animal models are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. aurigeneservices.compharmaron.cominfinixbio.com Such studies help in predicting drug behavior in humans and are a key starting point for further clinical trials. infinixbio.comugd.edu.mk Parameters like bioavailability, clearance, half-life, volume of distribution, and tissue distribution need to be thoroughly assessed. aurigeneservices.compharmaron.com Animal models, including rodents (rats and mice) and potentially larger animals like beagle dogs, are commonly used for these evaluations. aurigeneservices.cominfinixbio.com These studies can involve single or multiple doses and various routes of administration. aurigeneservices.com

Deepening Molecular and Cellular Mechanistic Insights

Investigating the underlying mechanisms of action at the molecular and cellular levels is essential for understanding how this compound exerts its biological effects. nih.govcolumbia.edu While some studies indicate its antioxidant capacity, further research is needed to fully elucidate the specific molecular targets and signaling pathways involved. researchgate.net This includes understanding its interactions with cellular components and how it modulates cellular processes. columbia.eduunisa.edu.au Advanced techniques in cell biology and molecular biology are required to gain deeper insights into these mechanisms. columbia.eduunisa.edu.au

Development of Advanced In Vitro and In Vivo Models for Specific Disease Mechanisms

The development and utilization of advanced in vitro and in vivo models are critical for studying this compound's effects on specific disease mechanisms. researchgate.netnih.govnouryon.comyoutube.combmrat.commdpi.com While in vitro cell cultures offer ease of work and low cost, they have limitations in fully mimicking the complex in vivo environment. researchgate.net In vivo animal models provide the possibility to observe disease progression and test potential therapies in a living organism, but they also have limitations and ethical considerations. infinixbio.commdpi.comresearchgate.net Combining in vitro and in vivo approaches, potentially using human samples in in vitro and ex vivo models, can offer a more comprehensive understanding. bmrat.com Developing models that specifically address the diseases or conditions this compound shows potential in is necessary for targeted research. bmrat.com

Investigation of Synergistic Effects with Other Phytocompounds

This compound is found alongside other bioactive compounds in Rhodiola and Alchemilla species. researchgate.netnih.gov Investigating the synergistic effects of this compound with other phytocompounds present in these plants or with other known therapeutic agents is a crucial area for future research. researchgate.netresearchgate.netnih.govscholarsresearchlibrary.commdpi.com Synergy can lead to enhanced therapeutic efficacy, improved bioavailability, or reduced toxicity compared to using single compounds. nih.govscholarsresearchlibrary.commdpi.com Understanding these interactions can inform the development of more effective multi-component formulations. scholarsresearchlibrary.com

Sustainable Sourcing and Production Strategies for Research Material

Given that this compound is primarily sourced from plants, ensuring sustainable sourcing and production strategies is important for the long-term availability of research material. google.comscispace.comcore.ac.ukzigpoll.comupmraflatac.com The increasing demand for Rhodiola species, particularly R. rosea, has raised concerns about the depletion of natural resources. researchgate.net Research into controlled cultivation methods and alternative production strategies, such as in vitro plant cell cultures or synthetic approaches, could help address sustainability challenges. google.comnih.gov Implementing responsible sourcing practices throughout the supply chain is critical. zigpoll.comupmraflatac.comecovadis.com

Exploring Novel Therapeutic Avenues Based on Mechanistic Understanding

A deeper understanding of this compound's molecular and cellular mechanisms can pave the way for exploring novel therapeutic avenues. nih.govcolumbia.edu By identifying the specific pathways and targets it influences, researchers can investigate its potential in treating a wider range of diseases. dokumen.pub This could involve exploring its application in conditions beyond those traditionally associated with Rhodiola, based on the mechanistic insights gained. dokumen.pub

Q & A

Basic: What analytical methods are recommended for identifying and characterizing Rhodiolgin in plant extracts?

Answer: this compound (C₂₁H₂₀O₁₂, molecular weight 464.0955 Da) can be identified using liquid chromatography-mass spectrometry (LC-MS) with Q1/Q3 transitions of 465.10 → 303.05 Da for targeted quantification . For structural confirmation, high-resolution tandem MS (HR-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. Ensure protocols include purity assessments (e.g., HPLC-UV) and reference standards for calibration .

Advanced: How can researchers design experiments to elucidate this compound’s interaction with protein targets (e.g., SARS-CoV-2 proteases)?

Answer: Molecular docking and dynamics simulations are foundational for predicting binding affinities and interaction modes (e.g., this compound’s interactions with MET A:165 and CYS A:145 residues ). Validate predictions experimentally using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Include negative controls (e.g., inactive analogs) and replicate assays to confirm specificity .

Basic: What are the common pitfalls in quantifying this compound levels across different plant species?

Answer: Key challenges include matrix effects in LC-MS (mitigated via matrix-matched calibration), variable extraction efficiencies (optimize solvents like methanol/water mixtures), and misidentification due to isomerism. Cross-validate results with orthogonal methods (e.g., NMR) and report limits of detection/quantification (LOD/LOQ) .

Advanced: How should researchers address contradictions in this compound’s reported bioactivity across studies?

Answer: Conduct a systematic review to assess variability in study models (e.g., cell lines vs. animal models), dosage ranges, and assay conditions. Apply the GRADE framework to evaluate evidence strength and bias . For conflicting mechanistic data, perform pathway enrichment analysis (e.g., KEGG) to identify context-dependent signaling cascades .

Basic: What statistical approaches are appropriate for analyzing this compound’s dose-response effects?

Answer: Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and effect sizes (e.g., Cohen’s d) instead of relying solely on p-values. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test) .

Advanced: How can researchers formulate hypotheses about this compound’s role in metabolic pathways using omics data?

Answer: Integrate metabolomics data (e.g., from Table 1 in ) with transcriptomic/proteomic datasets via network pharmacology tools (e.g., Cytoscape). Prioritize hub nodes in protein-metabolite interaction networks and validate using knockout models or enzyme inhibition assays .

Basic: What criteria should guide the selection of in vitro models for studying this compound’s antioxidant properties?

Answer: Choose cell lines with relevance to oxidative stress (e.g., HepG2 for liver toxicity models). Standardize assays (e.g., DPPH/ABTS radical scavenging) with positive controls (e.g., ascorbic acid) and report ROS quantification methods (e.g., fluorescence probes) .

Advanced: How can systematic reviews and meta-analyses resolve discrepancies in this compound’s pharmacokinetic parameters?

Answer: Follow PRISMA guidelines to aggregate data from preclinical studies. Use random-effects models to account for heterogeneity and subgroup analyses to explore covariates (e.g., administration route). Assess publication bias via funnel plots and Egger’s test .

Basic: What ethical considerations apply to this compound research involving human subjects?

Answer: Adhere to Declaration of Helsinki principles: obtain informed consent, ensure confidentiality, and justify risks/benefits in protocols submitted to ethics boards. For ethnobotanical studies, engage local communities and address biopiracy concerns .

Advanced: How can researchers optimize this compound’s stability in formulation studies?

Answer: Conduct accelerated stability testing under varied pH, temperature, and light conditions. Use HPLC to monitor degradation products and apply QbD (Quality by Design) principles to identify critical formulation factors (e.g., excipient compatibility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.